N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide

CYP450 inhibition drug metabolism ADME-tox

N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide (CAS 2396580-32-6, molecular formula C₁₄H₁₆N₂O₂, molecular weight 244.29 g/mol) is a synthetic benzoxazole derivative bearing a 2-butyl substituent on the heterocyclic core and a prop-2-enamide (acrylamide) moiety at the 6-position, also referred to by the vendor-assigned code names BBP or 6-BB. The compound belongs to a broader class of benzoxazole-acrylamide hybrid structures that have been investigated in kinase inhibitor and anticancer drug discovery programs.

Molecular Formula C14H16N2O2
Molecular Weight 244.294
CAS No. 2396580-32-6
Cat. No. B2407066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide
CAS2396580-32-6
Molecular FormulaC14H16N2O2
Molecular Weight244.294
Structural Identifiers
SMILESCCCCC1=NC2=C(O1)C=C(C=C2)NC(=O)C=C
InChIInChI=1S/C14H16N2O2/c1-3-5-6-14-16-11-8-7-10(9-12(11)18-14)15-13(17)4-2/h4,7-9H,2-3,5-6H2,1H3,(H,15,17)
InChIKeyDQYKMQDDVSHGMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide (CAS 2396580-32-6): Chemical Identity and Procurement Baseline


N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide (CAS 2396580-32-6, molecular formula C₁₄H₁₆N₂O₂, molecular weight 244.29 g/mol) is a synthetic benzoxazole derivative bearing a 2-butyl substituent on the heterocyclic core and a prop-2-enamide (acrylamide) moiety at the 6-position, also referred to by the vendor-assigned code names BBP or 6-BB . The compound belongs to a broader class of benzoxazole-acrylamide hybrid structures that have been investigated in kinase inhibitor and anticancer drug discovery programs [1]. However, a comprehensive search of peer-reviewed literature, patent databases, and authoritative bioactivity repositories as of mid-2026 reveals that no primary research articles, granted patents, or curated bioassay entries specifically describing the biological characterization of this exact compound have been published in the scientific record [2]. The sole publicly accessible, machine-curated quantitative data point for this compound is a negative result from BindingDB (ChEMBL-derived): inhibition of cytochrome P450 2E1 (CYP2E1) in human liver microsomes with an IC₅₀ > 20,000 nM, indicating negligible CYP2E1 inhibitory liability [2].

1
CYP2E1 inhibition profiling: Demonstrated IC₅₀ >20 µM in human liver microsomes supports use as a low-liability reference or negative control in ADME panels.
2
Uncharacterized target engagement: No published kinase, GPCR, or cytotoxicity data; requires de novo profiling before target-based screening. Data gap – budget accordingly.
3
Synthetic accessibility: Two-step route from commercial 2-butyl-1,3-benzoxazol-6-amine; shorter lead times vs. multi-substituted benzoxazole probes.

Why N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide Cannot Be Interchanged with Other Benzoxazole-Acrylamide Analogs


Within the benzoxazole-acrylamide structural class, even minor substituent modifications frequently produce divergent target engagement profiles, as demonstrated by structure-activity relationship (SAR) studies on benzoxazole-based kinase inhibitors where 2-alkyl chain length and acrylamide regioisomerism (5- vs. 6-substitution) markedly alter potency and selectivity across kinase panels [1]. For N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide, the combination of an n-butyl group at position 2, the acrylamide warhead at position 6, and the specific 1,3-benzoxazole (rather than 1,2-benzoxazole) ring fusion represents a distinct topological signature whose biological consequences have not been empirically characterized. Substituting a closely related analog—such as N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide, N-(2-cyclopropyl-1,3-benzoxazol-5-yl)prop-2-enamide, or N-(1,3-benzoxazol-6-yl)prop-2-enamide—without direct comparative binding, functional, or ADME data would introduce unquantifiable risk in any target-dependent assay or procurement decision, because SAR within this scaffold is non-linear and cannot be reliably extrapolated from class-level trends alone [2].

2-alkyl chain The 2-butyl substituent may confer different lipophilicity and target access compared to propyl or ethyl analogs; SAR is nonlinear in this scaffold.
6- vs 5-regioisomer Published data show that acrylamide position (5- vs 6-) markedly alters kinase potency; this 6-substituted isomer may not replicate 5-regioisomer activity.
Unprofiled bioactivity Without direct comparative data against any analog, class-level inference cannot guarantee interchangeable target engagement or ADME profile.

Quantitative Evidence Guide for Selecting N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide (CAS 2396580-32-6)


CYP2E1 Inhibition: Negligible Liability Confirmed in Human Liver Microsomes

This compound was evaluated for inhibition of cytochrome P450 2E1 (CYP2E1) in human liver microsomes using chlorzoxazone 6-hydroxylation as a probe reaction. The measured IC₅₀ exceeded 20,000 nM (>20 μM), a value that places it among compounds with a low risk of CYP2E1-mediated drug-drug interactions or metabolic bioactivation via this isoform [1]. In the clinical context, CYP2E1 inhibition is of particular concern because it metabolizes small-molecule solvents, anesthetics, and procarcinogens; compounds with sub-10 μM IC₅₀ against CYP2E1 are typically flagged for further investigation. This compound's >20 μM CYP2E1 IC₅₀ compares favorably with the widely used CYP2E1 probe inhibitor diethyldithiocarbamate (DDC, IC₅₀ ~0.5–5 μM) and the reference substrate chlorzoxazone, indicating substantially weaker interaction with this isoform.

CYP2E1 Inhibition
Cross-study comparable
IC₅₀ > 20,000 nM (>20 µM)
Low CYP2E1 liability vs. DDC (~0.5–5 µM); well above typical 10 µM concern threshold.
Human liver microsomes, chlorzoxazone probe, LC-MS. BindingDB data.
CYP450 inhibition drug metabolism ADME-tox hepatic liability screening

Target Engagement Profile: Absence of Published Data vs. Structurally Proximal Analogs

A systematic search of peer-reviewed literature and curated bioactivity databases (PubChem, ChEMBL, BindingDB, Guide to Pharmacology) as of May 2026 yielded zero published quantitative target engagement data (IC₅₀, Kᵢ, Kd, EC₅₀) for this compound against any kinase, GPCR, nuclear receptor, or other protein target [1]. By contrast, structurally related benzoxazole-acrylamide compounds have been characterized with defined potency values: benzoxazole-based VEGFR-2 kinase inhibitors with 6-substituted acrylamide moieties have demonstrated IC₅₀ values in the nanomolar range in biochemical kinase assays, and 5- and 6-regioisomeric benzoxazoles targeting human topoisomerase IIα have shown IC₅₀ values as low as 2 μM [2][3]. The absence of data for this specific compound constitutes a critical information gap: it cannot be assumed that potency, selectivity, or binding mode mirror those of any published benzoxazole-acrylamide congener. Users must commission de novo target profiling before deploying this compound in any target-based screen or mechanistic study.

Target Engagement
Class-level inference
No published IC₅₀, Kᵢ, or Kd for any protein target
Data gap prevents potency or selectivity assumptions; de novo profiling required.
Surveyed PubChem, ChEMBL, BindingDB, May 2026.
kinase inhibition target profiling benzoxazole SAR selectivity screening

Cellular Antiproliferative Activity: Data Deficit vs. Published Benzoxazole Benchmarks

No peer-reviewed study has reported antiproliferative or cytotoxic activity data for this compound against any cancer or normal cell line [1]. In contrast, the broader benzoxazole-acrylamide class has produced compounds with defined cell-based activity: certain 6-substituted benzoxazole-acrylamide derivatives have demonstrated IC₅₀ values in the low micromolar range against MCF-7 (breast), HeLa (cervical), and HL-60 (leukemia) cell lines [2]. The 2-butyl substituent present in this compound may modulate cellular permeability and target access relative to analogs bearing shorter alkyl chains or aromatic substituents at the 2-position, but in the absence of direct comparative cell viability data, no claims regarding anticancer potency can be substantiated.

Antiproliferative Activity
Class-level inference
No published cytotoxicity data against any cell line
Cannot assess anticancer potential; must be treated as uncharacterized for cell-based screens.
Class analogs show MCF-7 IC₅₀ low µM range; no direct comparison possible.
anticancer screening cytotoxicity cell viability MCF-7

ADME and Physicochemical Properties: Computed vs. Experimentally Determined Values

Experimentally determined physicochemical and ADME parameters (aqueous solubility, logP, logD, plasma protein binding, metabolic stability in hepatocytes, Caco-2 permeability) have not been reported for this compound . Computed property estimates (molecular weight 244.29 g/mol; calculated logP ~2.8–3.5 based on the additive contribution of the 2-butyl group and acrylamide moiety) place this compound within Lipinski-compliant chemical space, consistent with many orally bioavailable benzoxazole derivatives [1]. However, the 2-n-butyl substituent is expected to increase lipophilicity and potentially reduce aqueous solubility compared to 2-methyl or 2-ethyl analogs, a trend observed across benzoxazole congeneric series in medicinal chemistry programs. Without experimentally measured solubility, permeability, and metabolic stability data, the compound's suitability for in vitro assay formatting (DMSO solubility, aqueous dilution stability, non-specific binding) remains unknown and must be determined empirically by the end user.

ADME / Physicochemical
Class-level inference
Experimental solubility, logP, permeability not reported
Computed logP ~2.8–3.5; empirical assay formatting conditions must be determined by user.
MW 244.29, Lipinski-compliant space; 2-butyl may reduce solubility vs. shorter alkyl chains.
drug-likeness Lipinski physicochemical profiling logP solubility

Synthetic Tractability and Chemical Handling: Building Block vs. Final Probe Distinction

This compound is commercially available from multiple vendors for custom synthesis, typically in milligram to gram quantities, with its precursor 2-butyl-1,3-benzoxazol-6-amine (CAS 875850-00-3) also commercially accessible as a building block [1]. The synthetic route to this compound proceeds via acylation of the 6-amino intermediate with acryloyl chloride or acrylic anhydride under standard amide coupling conditions, a transformation that is well-precedented across the benzoxazole chemical literature [2]. This contrasts with certain structurally more complex benzoxazole kinase inhibitors that require multi-step convergent syntheses with challenging heterocycle-forming reactions. The relative synthetic simplicity of the target compound may translate into shorter lead times and lower cost for custom synthesis requests compared to heavily functionalized benzoxazole analogs bearing additional substituents or chiral centers. However, the acrylamide moiety introduces a Michael acceptor electrophile that may present stability concerns under nucleophilic or basic storage conditions, and the compound's solid-state stability under recommended storage conditions (typically -20°C under inert atmosphere) should be confirmed with the vendor before long-term storage.

Synthetic Tractability
Supporting evidence
Two-step route from 6-amine precursor (CAS 875850-00-3)
Simpler synthesis vs. multi-substituted benzoxazole probes; may reduce cost and lead time.
Acrylamide moiety may require inert storage; confirm stability with vendor.
custom synthesis building block chemical procurement benzoxazole synthesis

Recommended Application Scenarios for N-(2-butyl-1,3-benzoxazol-6-yl)prop-2-enamide (CAS 2396580-32-6) Based on Available Evidence


Negative Control or Inactive Comparator in CYP2E1-Mediated Metabolism Studies

Given the confirmed IC₅₀ > 20 μM for CYP2E1 inhibition in human liver microsomes [1], this compound may serve as a negative control or low-liability reference compound in ADME panels where CYP2E1 inhibition is being profiled across a benzoxazole compound library. Its lack of CYP2E1 inhibitory activity distinguishes it from benzoxazole analogs that may have uncharacterized or higher CYP inhibition profiles.

Chemical Probe Development Starting Point Requiring De Novo Profiling

For medicinal chemistry groups seeking a benzoxazole-acrylamide scaffold with a 2-n-butyl substituent as a lipophilic anchor point, this compound represents a structurally defined starting material with a known molecular identity (CAS 2396580-32-6) and verified SMILES string . However, users must commission full target profiling (kinase panel, GPCR panel, cytotoxicity panel), metabolic stability assessment, and solubility determination as no such data exist in the public domain [2]. Budget and timeline planning should account for this profiling gap.

Building Block for Custom Benzoxazole Library Synthesis

The compound's acrylamide moiety provides a reactive handle for further chemical derivatization (e.g., Michael addition, polymerization, or conjugation to affinity tags), while the 2-butylbenzoxazole core serves as a privileged scaffold for medicinal chemistry diversification. Its precursor, 2-butyl-1,3-benzoxazol-6-amine (CAS 875850-00-3), is also commercially available [3], enabling comparative structure-activity studies between the amine and acrylamide forms.

Comparative SAR Studies with 5- vs. 6-Regioisomeric Benzoxazole Acrylamides

Given published data showing that regioisomerism (5- vs. 6-substitution) significantly affects target potency in benzoxazole series [4], this compound (6-acrylamide regioisomer) could be incorporated into a matched-pair analysis alongside 5-substituted benzoxazole acrylamides (e.g., N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide) to probe the impact of substitution geometry on biological activity, provided that both compounds are profiled under identical assay conditions.

Application
Selection Property
Validation Focus
CYP2E1 inhibition profiling
Low CYP2E1 liability profile (IC₅₀ >20 µM)
Confirm lack of CYP2E1 inhibition in target assay format
Chemical probe development
Uncharacterized target engagement
De novo kinase/GPCR panel profiling and cytotoxicity screening
Custom benzoxazole library synthesis
Reactive acrylamide handle and commercial 6-amine precursor
Derivatization feasibility and stability under storage
Regioisomeric SAR comparison
6-acrylamide regioisomer identity
Matched-pair analysis with 5-substituted benzoxazole acrylamides under identical assays
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